molecular formula C17H20N4OS B1436794 3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione CAS No. 1017241-36-9

3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione

Cat. No.: B1436794
CAS No.: 1017241-36-9
M. Wt: 328.4 g/mol
InChI Key: FGFJFJPSKUZRCI-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Olanzapine Thiolactam Impurity is a degradation product found in commercial preparations of Olanzapine. It is formed during storage or exposure to thermal stress. This impurity is of interest in cellular pharmacology primarily for its binding properties, showing potential for interacting differently with central nervous system receptors .

Preparation Methods

Chemical Reactions Analysis

Olanzapine Thiolactam Impurity undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of other degradation products.

    Substitution: Common reagents used in these reactions include strong acids and bases, which can facilitate the substitution of functional groups.

    Reduction: This reaction can revert some of the oxidation products back to their original state.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFJFJPSKUZRCI-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Reactant of Route 2
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Reactant of Route 3
Reactant of Route 3
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Reactant of Route 4
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Reactant of Route 5
Reactant of Route 5
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione
Reactant of Route 6
Reactant of Route 6
3-[(Z)-2-Hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione

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